molecular formula C20H23N5S B2540424 2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole CAS No. 2380168-49-8

2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole

Cat. No.: B2540424
CAS No.: 2380168-49-8
M. Wt: 365.5
InChI Key: GXRZEOHWCLUDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring, a pyridazine ring, and a piperazine ring. These types of compounds are often found in pharmaceuticals and could potentially have interesting biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiazole ring might be formed using a method such as the Hantzsch thiazole synthesis, while the pyridazine ring could be formed through the condensation of 1,2-diketones with hydrazine . The piperazine ring could be introduced through a reaction with a suitable piperazine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyridazine rings are aromatic and planar, while the piperazine ring is saturated and non-planar. The presence of nitrogen atoms in the rings could potentially allow for hydrogen bonding interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. For example, the thiazole ring might undergo electrophilic substitution reactions, while the piperazine ring could potentially be alkylated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could make the compound more polar and potentially more soluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds containing thiazole, pyridazine, and piperazine rings are often found in drugs and could interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, as well as optimization of its physical and chemical properties for specific applications .

Properties

IUPAC Name

2-methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5S/c1-15-5-3-4-6-18(15)19-7-8-20(23-22-19)25-11-9-24(10-12-25)13-17-14-26-16(2)21-17/h3-8,14H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRZEOHWCLUDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.